molecular formula C19H20N4O5S2 B2765381 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 687568-59-8

2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2765381
CAS No.: 687568-59-8
M. Wt: 448.51
InChI Key: QEQGEFWZMPYOIT-UHFFFAOYSA-N
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Description

Key structural features include:

  • Sulfanyl-acetamide side chain: A sulfanyl (-S-) linker at position 2 connects to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. This polar group enhances solubility compared to purely aromatic substituents .
  • Functional groups: The nitro (-NO₂) group on the phenyl ring and the oxolane oxygen atoms may influence hydrogen bonding and metabolic stability .

Properties

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c24-16(20-10-14-2-1-8-28-14)11-30-19-21-15-7-9-29-17(15)18(25)22(19)12-3-5-13(6-4-12)23(26)27/h3-6,14H,1-2,7-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGEFWZMPYOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienopyrimidinone Family

Compound A: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

  • Core differences: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound) alters ring fusion orientation, affecting planarity and π-stacking interactions.
  • Substituents : A phenyl group at position 3 and an ethyl group at position 6 increase lipophilicity but reduce solubility compared to the target’s oxolane-methyl group.
  • Bioactivity : The ethyl group may enhance membrane permeability, but the lack of a polar oxolane could limit aqueous solubility.

Compound B: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

  • Core similarity: Shares the thieno[3,2-d]pyrimidinone scaffold.
  • Pharmacokinetics : The butyl chain may prolong half-life but risks hepatotoxicity due to CYP450-mediated oxidation.

Non-Fused Pyrimidinone Analogues

Compound C : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core differences : A simpler dihydropyrimidin-6-one lacks the fused thiophene ring, reducing aromatic surface area and hydrophobic interactions.
  • Substituents : The 2,3-dichlorophenyl group enhances electrophilicity and may improve target binding but raises toxicity concerns.
  • Solubility: Lower molecular weight and absence of fused rings improve aqueous solubility compared to thienopyrimidinones.

Compound D : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Core differences : A pyrimidine ring with methyl groups at positions 4 and 4.
  • Substituents : The 4-methylpyridin-2-yl group introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid).
  • Bioactivity : The pyridine nitrogen may form hydrogen bonds with biological targets, a feature absent in the nitro- and oxolane-substituted target compound.

Functional Group Comparisons

Feature Target Compound Compound A Compound B Compound C
Core Structure Thieno[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidinone Thieno[3,2-d]pyrimidinone Dihydropyrimidinone
Position 3 Subst. 4-Nitrophenyl Phenyl Methyl N/A
Acetamide Subst. Oxolan-2-ylmethyl 4-Nitrophenyl 4-Butylphenyl 2,3-Dichlorophenyl
Key Functional Groups -NO₂, oxolane -NO₂, ethyl Butyl, phenyl -Cl, -Cl
Calculated LogP ~3.2 (moderate lipophilicity) ~3.8 ~4.5 ~2.9

Research Findings and Implications

  • Solubility vs. Permeability : The oxolane-methyl group balances solubility (via oxygen lone pairs) and permeability (via moderate LogP), offering advantages over highly lipophilic analogues like Compound B .

Biological Activity

The compound 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , also known by its ChemDiv ID C145-0495, is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H21N5O4SC_{26}H_{21}N_{5}O_{4}S. The structure includes a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent and an acetamide group. Its complex structure suggests potential interactions with various biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC26H21N5O4S
IUPAC Name2-{[3-(4-nitrophenyl)-4-oxo...
SMILES[O-][N+](c(cc1)ccc1N(C1=O)...
InChI KeyMDL Number (MFCD)

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes implicated in disease pathways. For example, thienopyrimidine derivatives have been shown to inhibit kinases and phosphodiesterases.
  • Receptor Binding : It may interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
  • DNA Interaction : The structure allows for potential intercalation into DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various human cancer cell lines such as HeLa (cervical), A549 (lung), and HepG2 (liver) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study : A study evaluating similar thienopyrimidine compounds reported IC50 values indicating significant antiproliferative activity against HeLa cells at concentrations as low as 10 μM .

Antimicrobial Activity

Thienopyrimidines have also been explored for their antibacterial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria through mechanisms that may include disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Research Findings : A derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential for development as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound could be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds within this chemical class have been documented to reduce inflammatory markers in various experimental models.

Q & A

Q. What are the key synthetic steps and analytical techniques for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core. Critical steps include sulfanyl group introduction via nucleophilic substitution and coupling with the oxolane-methyl acetamide moiety. Reaction progress is monitored using thin-layer chromatography (TLC) , while structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example, intermediates are purified via silica gel chromatography, and final product purity is validated by elemental analysis (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How is the purity of intermediates and the final compound ensured during synthesis?

Purity is maintained through iterative purification methods:

  • Recrystallization (e.g., using ethyl acetate/hexane mixtures) .
  • Column chromatography with gradient elution (e.g., 0–8% methanol in dichloromethane) .
  • High-performance liquid chromatography (HPLC) for final compound validation . TLC with UV visualization is used for real-time monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitutions to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of reactive intermediates .
  • Catalysts : Triethylamine or DMAP accelerates coupling reactions .
  • Stoichiometric adjustments : Using 1.2 equivalents of sulfanylating agents to drive reactions to completion .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise due to variations in assay conditions or cellular models. A robust approach includes:

  • Dose-response validation : Testing compounds across a wide concentration range (e.g., 0.1–100 μM) .
  • Pharmacokinetic profiling : Assessing bioavailability and metabolic stability (e.g., liver microsome assays) .
  • Orthogonal assays : Confirming anti-proliferative activity via both MTT and apoptosis marker analysis (e.g., caspase-3 activation) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Rodent xenograft models : For anticancer activity (e.g., tumor volume reduction metrics) .
  • Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS .
  • Toxicology screening : Liver/kidney function tests and histopathology in Sprague-Dawley rats .

Q. What computational methods predict molecular interactions between this compound and biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors .
  • MD simulations : 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
  • Free energy calculations : MM-GBSA to rank binding affinities .

Q. How do structural modifications influence bioactivity compared to analogs?

Substituent effects are systematically evaluated through SAR studies. For example:

Compound ModificationBioactivity ChangeEvidence Source
4-Nitrophenyl → 4-Methoxyphenyl↑ Lipophilicity, ↓ IC₅₀ in kinase assays
Oxolane-methyl → Benzyl↑ Cytotoxicity (HeLa cells)
Sulfanyl → Methylsulfonyl↓ Solubility, altered target selectivity

Such comparisons require in vitro screening (e.g., kinase inhibition assays) and ADMET profiling .

Methodological Notes

  • Spectral Data Interpretation : ¹H NMR shifts for the thieno[3,2-d]pyrimidine proton typically appear at δ 8.2–8.5 ppm, while the oxolane methylene group resonates at δ 3.5–4.0 ppm .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves stereochemical ambiguities in analogs .
  • Bioactivity Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .

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